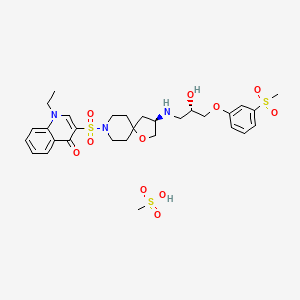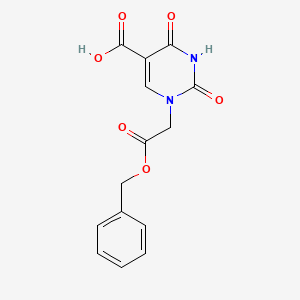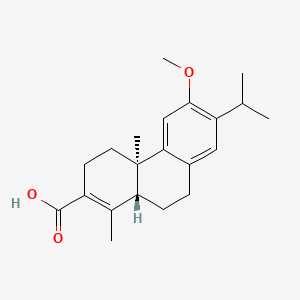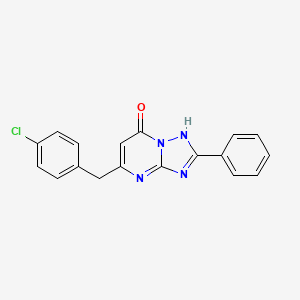
Fitc-LC-tat (47-57)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fitc-LC-tat (47-57) is a fluorescently labeled peptide derived from the transactivator of transcription (TAT) protein of the Human Immunodeficiency Virus (HIV). This peptide is known for its ability to penetrate cell membranes, making it a valuable tool in various scientific research applications. The fluorescent label, fluorescein isothiocyanate (FITC), allows for easy tracking and visualization of the peptide within biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fitc-LC-tat (47-57) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for Fitc-LC-tat (47-57) is FITC-LC-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-NH2. The FITC label is attached to the peptide via a long chain (LC) to prevent degradation.
Industrial Production Methods
Industrial production of Fitc-LC-tat (47-57) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
Fitc-LC-tat (47-57) primarily undergoes reactions typical of peptides, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products Formed
The major products formed from these reactions are modified peptides with altered properties, such as increased stability or altered binding affinity.
Scientific Research Applications
Fitc-LC-tat (47-57) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Utilized in cell-penetration studies to understand how peptides can cross cell membranes.
Medicine: Employed in drug delivery research to enhance the delivery of therapeutic molecules into cells.
Industry: Applied in the development of diagnostic tools and assays that require cell-penetrating peptides.
Mechanism of Action
Fitc-LC-tat (47-57) exerts its effects by penetrating cell membranes through a mechanism that involves direct translocation rather than endocytosis. The arginine-rich sequence of the peptide interacts with the negatively charged components of the cell membrane, facilitating its entry into the cell. Once inside, the FITC label allows for visualization and tracking of the peptide.
Comparison with Similar Compounds
Similar Compounds
Tat (47-57): The non-labeled version of the peptide.
Penetratin: Another cell-penetrating peptide derived from the Antennapedia homeodomain.
Transportan: A chimeric peptide combining sequences from galanin and mastoparan.
Uniqueness
Fitc-LC-tat (47-57) is unique due to its fluorescent label, which allows for easy tracking and visualization in biological systems. This feature makes it particularly valuable in research applications where monitoring the peptide’s location and movement is crucial.
Properties
Molecular Formula |
C91H141N35O19S |
|---|---|
Molecular Weight |
2061.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C91H141N35O19S/c92-35-5-3-14-60(120-75(135)59(17-9-39-109-85(98)99)117-72(132)48-115-74(134)67(44-49-23-26-51(127)27-24-49)118-71(131)22-2-1-7-37-114-90(146)116-50-25-30-55-54(45-50)83(143)145-91(55)56-31-28-52(128)46-68(56)144-69-47-53(129)29-32-57(69)91)77(137)121-61(15-4-6-36-93)78(138)123-63(19-11-41-111-87(102)103)79(139)124-65(21-13-43-113-89(106)107)81(141)126-66(33-34-70(94)130)82(142)125-64(20-12-42-112-88(104)105)80(140)122-62(18-10-40-110-86(100)101)76(136)119-58(73(95)133)16-8-38-108-84(96)97/h23-32,45-47,58-67,127-129H,1-22,33-44,48,92-93H2,(H2,94,130)(H2,95,133)(H,115,134)(H,117,132)(H,118,131)(H,119,136)(H,120,135)(H,121,137)(H,122,140)(H,123,138)(H,124,139)(H,125,142)(H,126,141)(H4,96,97,108)(H4,98,99,109)(H4,100,101,110)(H4,102,103,111)(H4,104,105,112)(H4,106,107,113)(H2,114,116,146)/t58-,59-,60-,61-,62-,63-,64-,65-,66-,67-/m0/s1 |
InChI Key |
LGQQNQDWKGOXHB-KJJQCGMTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)CCCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)CCCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12403646.png)





![N-hydroxy-4-{[(propan-2-yl)(2,3,4,5-tetrafluorobenzene-1-sulfonyl)amino]methyl}benzamide](/img/structure/B12403673.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12403684.png)





